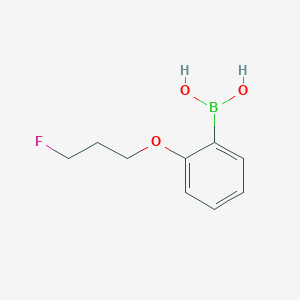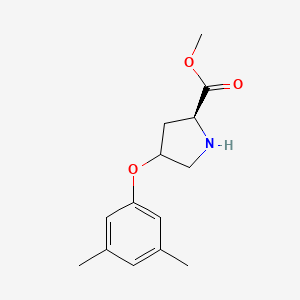
(2-(3-Fluoropropoxy)phenyl)boronic acid
Descripción general
Descripción
(2-(3-Fluoropropoxy)phenyl)boronic acid is an organoboron compound with the molecular formula C9H12BFO3 It features a phenyl ring substituted with a boronic acid group and a 3-fluoropropoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3-Fluoropropoxy)phenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the lithiation-borylation sequence. For example, starting from 2-(3-fluoropropoxy)phenyl bromide, the compound can be lithiated using n-butyllithium, followed by reaction with a boron source such as trimethyl borate or bis(pinacolato)diboron .
Industrial Production Methods
Industrial production methods for boronic acids often involve scalable processes such as the use of boronic acid building blocks. These methods are designed to produce large quantities of boronic acids efficiently and with high purity .
Análisis De Reacciones Químicas
Types of Reactions
(2-(3-Fluoropropoxy)phenyl)boronic acid can undergo various types of reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with halides or triflates under basic conditions.
Oxidation: The boronic acid group can be oxidized to form phenols.
Substitution: The fluoropropoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or DMF.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of phenols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(2-(3-Fluoropropoxy)phenyl)boronic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-(3-Fluoropropoxy)phenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an organohalide to form the desired product . In biological systems, boronic acids can form reversible covalent bonds with diols, which is the basis for their use as enzyme inhibitors .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Lacks the fluoropropoxy group, making it less versatile in certain synthetic applications.
2-Fluorophenylboronic Acid: Similar structure but without the propoxy group, leading to different reactivity and applications.
3-(Trifluoromethyl)phenylboronic Acid: Contains a trifluoromethyl group instead of a fluoropropoxy group, which affects its electronic properties and reactivity.
Uniqueness
(2-(3-Fluoropropoxy)phenyl)boronic acid is unique due to the presence of both a fluoropropoxy group and a boronic acid group, which allows for a wide range of chemical transformations and applications in various fields .
Propiedades
IUPAC Name |
[2-(3-fluoropropoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFO3/c11-6-3-7-14-9-5-2-1-4-8(9)10(12)13/h1-2,4-5,12-13H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTHFPLODUPIGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCCCF)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20669698 | |
| Record name | [2-(3-Fluoropropoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20669698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
958452-26-1 | |
| Record name | [2-(3-Fluoropropoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20669698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Fluorobenzo[d]thiazole-2-carboxylic acid](/img/structure/B1390152.png)





![2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one](/img/structure/B1390162.png)






![8-Hydrazinyl-[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B1390174.png)
